N-[1-(2,3-dichlorophenyl)ethyl]-4,4-difluoropyrrolidine-2-carboxamide
Description
N-[1-(2,3-dichlorophenyl)ethyl]-4,4-difluoropyrrolidine-2-carboxamide is a synthetic organic compound characterized by the presence of a pyrrolidine ring substituted with dichlorophenyl and difluoromethyl groups
Properties
IUPAC Name |
N-[1-(2,3-dichlorophenyl)ethyl]-4,4-difluoropyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2F2N2O/c1-7(8-3-2-4-9(14)11(8)15)19-12(20)10-5-13(16,17)6-18-10/h2-4,7,10,18H,5-6H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQXLDTXNIKBBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Cl)Cl)NC(=O)C2CC(CN2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-dichlorophenyl)ethyl]-4,4-difluoropyrrolidine-2-carboxamide typically involves the reaction of 2,3-dichlorophenylacetonitrile with lithium aluminum hydride (LiAlH4) in dry diethyl ether under nitrogen atmosphere to produce 3,4-dichlorophenethylamine . This intermediate is then reacted with 4,4-difluoropyrrolidine-2-carboxylic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-dichlorophenyl)ethyl]-4,4-difluoropyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[1-(2,3-dichlorophenyl)ethyl]-4,4-difluoropyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[1-(2,3-dichlorophenyl)ethyl]-4,4-difluoropyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives with halogenated phenyl groups, such as:
- N-[1-(3,4-dichlorophenyl)ethyl]-4,4-difluoropyrrolidine-2-carboxamide
- N-[1-(2,4-dichlorophenyl)ethyl]-4,4-difluoropyrrolidine-2-carboxamide
Uniqueness
N-[1-(2,3-dichlorophenyl)ethyl]-4,4-difluoropyrrolidine-2-carboxamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both dichlorophenyl and difluoromethyl groups provides distinct chemical properties that can be leveraged in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
